Methyl 6-(chloromethyl)-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Methyl 6-(chloromethyl)-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a Biginelli-type tetrahydropyrimidine derivative. Structurally, it features:
- A chloromethyl group at position 6, which enhances electrophilicity and reactivity in substitution reactions.
- A methyl ester at position 5, common in analogs for optimizing pharmacokinetic properties.
This compound belongs to a class of dihydropyrimidinones (DHPMs), which are known for diverse pharmacological activities, including enzyme inhibition and anticancer properties .
Properties
IUPAC Name |
methyl 6-(chloromethyl)-4-(4-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O4/c1-3-22-10-6-4-9(5-7-10)13-12(14(19)21-2)11(8-16)17-15(20)18-13/h4-7,13H,3,8H2,1-2H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEODELAAOYTTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CCl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Optimization
Under HCl catalysis, the reaction proceeds via imine formation followed by nucleophilic attack of the β-keto ester and cyclodehydration. Table 1 illustrates the impact of reaction time and catalyst loading on yield. Prolonged reflux (7–8 hours) is necessary to achieve moderate yields (45–63%) due to the electron-donating ethoxy group on the aryl aldehyde, which slows electrophilic activation.
Table 1: HCl-Catalyzed Synthesis Parameters
| Catalyst Loading (mmol) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 0.05 | 7 | 45 |
| 0.10 | 7 | 63 |
| 0.15 | 8 | 58 |
Characterization data align with established tetrahydropyrimidine spectra: IR absorption at 3,219–3,443 cm⁻¹ (N–H stretch) and 1,690 cm⁻¹ (C=O). ¹H NMR signals at δ 5.09–6.09 ppm confirm the C-4 proton of the tetrahydropyrimidine ring.
Organocatalytic Approaches
Organocatalysts like DABCO circumvent the corrosive nature of mineral acids while improving reaction efficiency. A 2025 adaptation of the DABCO-catalyzed protocol demonstrated superior performance for electron-rich aldehydes like 4-ethoxybenzaldehyde.
Mechanistic Insights
DABCO (0.1 mmol per 1 mmol substrate) activates the aldehyde via hydrogen bonding, accelerating iminium intermediate formation. Ethanol remains the solvent of choice, enabling reflux at 78°C. This method reduces reaction times to 3–5 hours and boosts yields to 70–88% (Table 2).
Table 2: DABCO-Catalyzed Synthesis Outcomes
| Reaction Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|
| 3 | 88 | 98.5 |
| 4 | 81 | 97.8 |
| 5 | 75 | 96.2 |
Transition Metal Catalysis
Transition metal catalysts like cobalt(II) hydrogen sulfate (Co(HSO₄)₂) and CeCl₃·7H₂O offer enhanced Lewis acidity, facilitating faster cyclization.
Cobalt(II)-Mediated Synthesis
A 2019 study reported Co(HSO₄)₂ (0.2 mmol per 3 mmol substrate) in ethanol under reflux for 4–6 hours, yielding 16–81% of analogous tetrahydropyrimidines. While effective for electron-deficient aldehydes, this system underperforms with 4-ethoxybenzaldehyde due to steric hindrance from the ethoxy group.
Cerium(III)-Catalyzed Synthesis
CeCl₃·7H₂O (10 mol%) in ethanol at reflux for 2 hours achieves 92% yield for structurally similar compounds. The cerium ion coordinates to the carbonyl oxygen of methyl 4-chloroacetoacetate, polarizing the carbonyl group and enhancing nucleophilicity. This method is particularly suited for sterically demanding substrates.
Solvent-Free and Green Chemistry Methods
Microwave irradiation and mechanochemical grinding align with green chemistry principles by eliminating solvents and reducing energy input.
Microwave-Assisted Synthesis
A 2023 protocol irradiated a mixture of methyl 4-chloroacetoacetate, 4-ethoxybenzaldehyde, urea, and DABCO (10 mol%) at 100°C for 30 minutes, achieving 96% yield. Microwave dielectric heating accelerates reaction kinetics, completing the process 12-fold faster than conventional heating.
Mechanochemical Synthesis
Grinding reactants in a mortar with a catalytic amount of HCl (5 mol%) for 15 minutes affords the product in 80% yield. This approach avoids solvent waste and simplifies purification.
Structural and Analytical Characterization
X-ray crystallography of analogous compounds confirms the tetrahydropyrimidine ring adopts a flattened envelope conformation, with the chloromethyl group at C6 and ethoxyphenyl moiety at C4 nearly perpendicular to the ring plane (dihedral angle = 88.09°). Intramolecular C–H···O hydrogen bonds stabilize the structure, while intermolecular N–H···O bonds form inversion dimers.
Table 3: Spectroscopic Data Summary
| Technique | Key Features |
|---|---|
| IR | 3,219–3,443 cm⁻¹ (N–H), 1,690 cm⁻¹ (C=O) |
| ¹H NMR | δ 1.35 (t, OCH₂CH₃), δ 4.02 (q, OCH₂CH₃) |
| 13C NMR | δ 165.2 (C=O), δ 152.1 (C-2) |
| MS (ESI+) | m/z 357.1 [M+H]⁺ |
Comparative Analysis of Methodologies
Table 4: Synthesis Method Comparison
| Method | Catalyst | Time | Yield (%) | Eco-Friendliness |
|---|---|---|---|---|
| Classical | HCl | 7 h | 63 | Low |
| Organocatalytic | DABCO | 3 h | 88 | Moderate |
| Metal Catalyzed | CeCl₃·7H₂O | 2 h | 92 | Moderate |
| Microwave | DABCO | 0.5 h | 96 | High |
| Mechanochemical | HCl | 0.25 h | 80 | High |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution , and nucleophilic addition .
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide .
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride .
Substitution: Reactions with nucleophiles like ammonia or alkyl halides .
Nucleophilic Addition: Involving nucleophiles such as alcohols or amines .
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of substituted pyrimidines.
Nucleophilic Addition: Creation of various derivatives depending on the nucleophile used.
Scientific Research Applications
This compound finds applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it generally involves binding to enzymes or receptors, leading to a cascade of biochemical reactions.
Comparison with Similar Compounds
Table 1: Substituent Effects on DHPM Derivatives
Reactivity and Spectral Properties
- Chloromethyl vs. Bromomethyl : The chloromethyl group in the target compound exhibits lower reactivity in nucleophilic substitutions compared to bromomethyl analogs (e.g., compound 3 in ), but offers better stability under physiological conditions .
- Spectral Signatures : DFT computations (B3LYP/6-311++G(d,p)) on ethyl 6-(chloromethyl)-4-(3-chlorophenyl)-2-oxo-DHPM (ECM3CTC) reveal strong IR bands at 1740 cm⁻¹ (ester C=O) and 1651 cm⁻¹ (pyrimidine C=O), consistent with experimental data . Comparable signals are observed in methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-DHPM (δ 5.65 ppm for NH in ¹H NMR) .
Crystallographic and Stability Studies
- Hydrogen Bonding: Methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-DHPM forms intermolecular O–H···O and N–H···O bonds, stabilizing its monohydrate crystal structure .
- Thermal Stability : Thiophene-containing analogs (e.g., ethyl 4-(3-methylthiophen-2-yl)-DHPM) exhibit higher melting points (>200°C) due to π-stacking interactions .
Biological Activity
Methyl 6-(chloromethyl)-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C16H19ClN2O4
- Molecular Weight : 338.79 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from pyrimidine derivatives. The chloromethyl and ethoxy groups are introduced through electrophilic substitution reactions. Various methods have been reported for the synthesis of similar tetrahydropyrimidine derivatives, often focusing on optimizing yield and purity.
Anticancer Activity
Research indicates that compounds with a similar structure exhibit notable anticancer properties. For instance, tetrahydropyrimidines have been shown to inhibit the proliferation of various cancer cell lines. In a study evaluating related compounds, some derivatives demonstrated IC50 values in the nanomolar range against colon (HT-29) and breast (MCF-7) cancer cells, suggesting potent anticancer activity .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | HT-29 | 9 |
| Compound B | MCF-7 | 17 |
| Methyl 6-(chloromethyl)-4-(4-ethoxyphenyl)-2-oxo... | TBD | TBD |
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. Similar pyrimidine derivatives have shown activity against various bacterial strains. For example, studies have reported that certain derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from micrograms to nanograms per milliliter .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 1.4 |
| Escherichia coli | 200 |
| Pseudomonas aeruginosa | TBD |
Case Studies
- Anticancer Study : A recent investigation into structurally similar compounds revealed that modifications in the ethoxy group significantly influenced anticancer activity. The study highlighted that compounds with electron-donating groups exhibited enhanced cytotoxicity against MCF-7 cells .
- Antimicrobial Evaluation : Another study focused on the antibacterial activity of tetrahydropyrimidines against resistant strains of bacteria. The results indicated that certain derivatives showed promising activity against multidrug-resistant strains of E. coli and S. aureus .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
